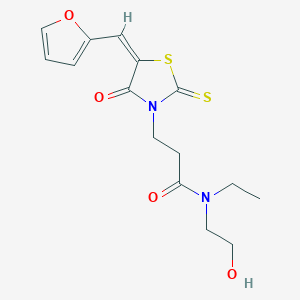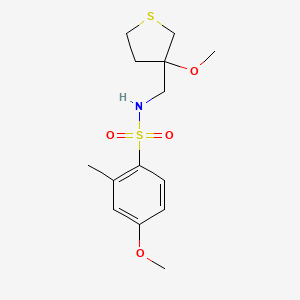![molecular formula C11H17N3O2S B2969931 methyl (2E)-2-{[(E)-1-cyano-2-(dimethylamino)vinyl]thio}-3-(dimethylamino)acrylate CAS No. 882265-78-3](/img/structure/B2969931.png)
methyl (2E)-2-{[(E)-1-cyano-2-(dimethylamino)vinyl]thio}-3-(dimethylamino)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The presence of multiple functional groups and double bonds suggests that this compound could exist in different isomeric forms. The exact structure would depend on the relative positions of these groups and the configuration of the double bonds .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions due to its multiple functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, the vinyl group could participate in addition reactions, and the thio group could react with electrophiles .Wissenschaftliche Forschungsanwendungen
Green and Affordable Reducing Agents in Polymerization
Mendonça et al. (2019) employed thiourea dioxide as a green and inexpensive reducing agent for the controlled polymerization of a wide range of monomers, including acrylates and methacrylates, showcasing the versatility and efficiency of using environmentally friendly compounds in polymerization processes. The study demonstrated the use of such agents in organic solvents, water mixtures, and aqueous media at near-room temperatures with low metal catalyst concentration, highlighting the potential for eco-friendly polymer production methods (Mendonça et al., 2019).
Environmentally Friendly Solvents in Polymerization
Abreu et al. (2016) explored the use of cyclopentyl methyl ether (CPME) as an environmentally friendly alternative to traditional organic solvents for the polymerization of vinyl chloride and styrene. This study emphasized the importance of selecting green solvents to reduce the environmental impact of polymer production, demonstrating CPME's effectiveness in achieving high polymer conversions and maintaining linear increases in molecular weight with monomer conversion (Abreu et al., 2016).
Synthesis of Novel and Functional Polymers
Han et al. (2012) synthesized novel, narrowly polydispersed segmented hyperbranched polymers with potential for multifunctionalization and architecture construction. These polymers, synthesized via self-condensing vinyl copolymerization (SCVCP) and reversible addition–fragmentation chain transfer (RAFT) methodology, offer insights into the design and production of advanced materials with specific properties for targeted applications (Han et al., 2012).
Advanced Synthesis Techniques for Heterocyclic Compounds
Sokolenko et al. (2017) utilized methyl 3-(dimethylamino) acrylates containing various groups in reactions with amidines to produce 4(3H)-pyrimidones, showcasing the chemical versatility and potential for synthesizing a range of heterocyclic compounds. This work demonstrates the application of these acrylates in the synthesis of complex organic molecules with potential pharmaceutical and material science applications (Sokolenko et al., 2017).
Atmospheric Chemistry of Unsaturated Esters
Porrero et al. (2010) and Moreno et al. (2014) investigated the gas-phase reactions of unsaturated esters, including acrylates, with Cl atoms and OH radicals. These studies contribute to our understanding of the atmospheric chemistry of these compounds, including their lifetimes and potential environmental impacts. Such research is crucial for assessing the fate of these chemicals in the atmosphere and their effects on air quality and climate (Porrero et al., 2010; Moreno et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (E)-2-[(E)-1-cyano-2-(dimethylamino)ethenyl]sulfanyl-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-13(2)7-9(6-12)17-10(8-14(3)4)11(15)16-5/h7-8H,1-5H3/b9-7+,10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCWDKPUKOCVQQ-FIFLTTCUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)SC(=CN(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/S/C(=C/N(C)C)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

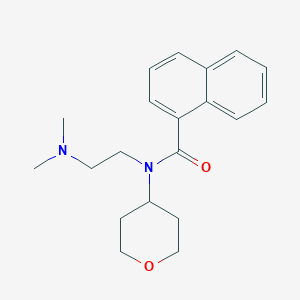
![7-[(2-chloro-6-fluorophenyl)methyl]-1-ethyl-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2969855.png)

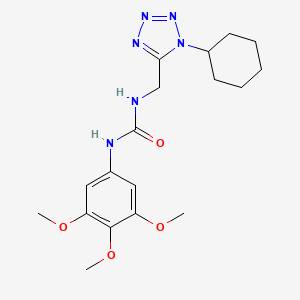

![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide](/img/structure/B2969860.png)
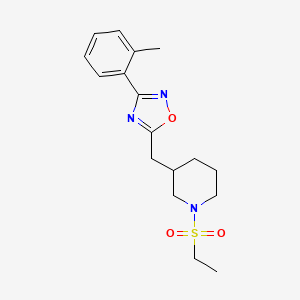
![N-[(3-Chloropyrazin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B2969862.png)
![[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2969865.png)
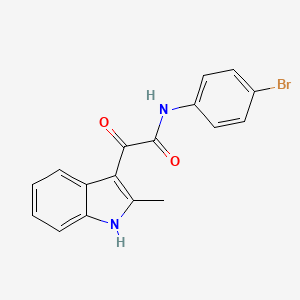
![Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2969868.png)
